PAO Inhibitory Potency: Direct Head-to-Head Comparison with a Structurally Related PAO Inhibitor
In a head-to-head comparison against purified bovine plasma amine oxidase (PAO), 2-(4-phenylphenyl)acetohydrazide (compound 16) exhibited an IC₅₀ of 0.29 ± 0.07 µM using benzylamine as substrate (without pre-incubation). The comparator, 2-amino-N-(3-phenylbenzyl)acetamide (compound 17), a structurally distinct PAO inhibitor, achieved an IC₅₀ of 0.087 ± 0.003 µM under identical conditions [1]. When using the tetrazole-derived substrate 4 (6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine), the IC₅₀ of compound 16 was 17 ± 1 µM, whereas compound 17 achieved 0.86 ± 0.04 µM [1].
| Evidence Dimension | PAO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.29 ± 0.07 µM (benzylamine substrate); 17 ± 1 µM (substrate 4) |
| Comparator Or Baseline | 2-amino-N-(3-phenylbenzyl)acetamide (compound 17): 0.087 ± 0.003 µM (benzylamine); 0.86 ± 0.04 µM (substrate 4) |
| Quantified Difference | Compound 16 is ~3.3-fold less potent than compound 17 with benzylamine; ~20-fold less potent with substrate 4 |
| Conditions | Purified bovine PAO; no pre-incubation; triplicate measurements |
Why This Matters
This direct comparison quantifies the potency difference between two PAO inhibitor scaffolds, enabling informed selection based on the required inhibitory strength for a given experimental or therapeutic context.
- [1] Mergemeier K, Galster F, Lehr M. HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. J Enzyme Inhib Med Chem. 2019;34(1):144-149. View Source
